
3-(Pent-1-yn-1-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Pent-1-yn-1-yl)aniline is an organic compound characterized by the presence of an aniline group substituted with a pent-1-yn-1-yl group at the third position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the synthetic methods for preparing 3-(Pent-1-yn-1-yl)aniline involves the enantioselective aminomethylation of 1-(benzyloxy)propan-2-one with 3-(pent-2-yn-1-yl)oxy]aniline in the presence of pseudoephedrine as a chiral catalyst. This reaction is carried out in an aqueous medium at 25°C for 24 hours . The mixture is then filtered, and the filtrate is extracted with ethyl acetate. The extract is dried over sodium sulfate and evaporated under reduced pressure. The residue is purified by column chromatography using hexane-ethyl acetate as the eluent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be adapted for larger-scale production with appropriate modifications to reaction conditions and purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Pent-1-yn-1-yl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The aniline group can undergo electrophilic aromatic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines and reduced forms.
Substitution: Various substituted aniline derivatives.
Applications De Recherche Scientifique
3-(Pent-1-yn-1-yl)aniline has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 3-(Pent-1-yn-1-yl)aniline involves its interaction with various molecular targets and pathways. For example, in the Mannich reaction, the compound acts as a nucleophile, reacting with aldehydes and ketones in the presence of a chiral catalyst to form chiral propargyl-containing amines . The specific molecular targets and pathways depend on the particular application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[1-Phenyl-2,5-bis(trimethylsilyl)pent-2-en-4-yn-1-yl]aniline
- 2-(Prop-2-yn-1-yloxy)aniline
- 4-(Pent-2-yn-1-yloxy)quinolin-3-amine
Uniqueness
3-(Pent-1-yn-1-yl)aniline is unique due to its specific substitution pattern and the presence of both an aniline group and a pent-1-yn-1-yl group
Propriétés
Numéro CAS |
923027-31-0 |
|---|---|
Formule moléculaire |
C11H13N |
Poids moléculaire |
159.23 g/mol |
Nom IUPAC |
3-pent-1-ynylaniline |
InChI |
InChI=1S/C11H13N/c1-2-3-4-6-10-7-5-8-11(12)9-10/h5,7-9H,2-3,12H2,1H3 |
Clé InChI |
HBOJSCDYROPCFA-UHFFFAOYSA-N |
SMILES canonique |
CCCC#CC1=CC(=CC=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



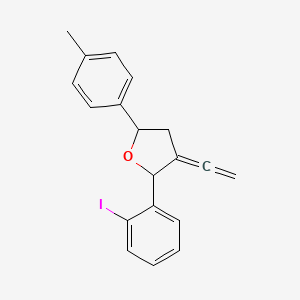
![3,7-Dioxatricyclo[4.2.0.0~2,4~]octane](/img/structure/B14196727.png)
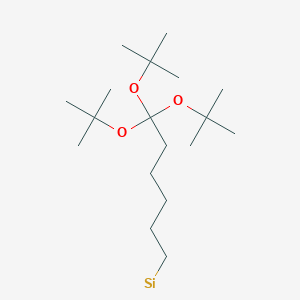
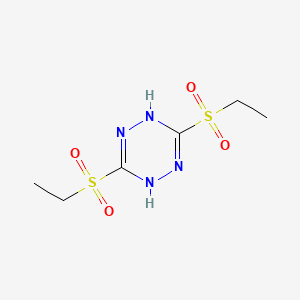

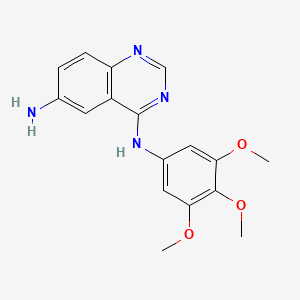
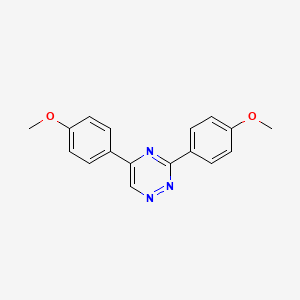

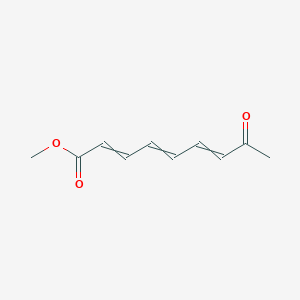
![(2-Aminothieno[2,3-c]pyridin-3-yl)(phenyl)methanone](/img/structure/B14196781.png)
![5H-Benzo[f]pyrano[2,3-h]quinoxalin-6-ol, 6,7-dihydro-7,7-dimethyl-](/img/structure/B14196786.png)
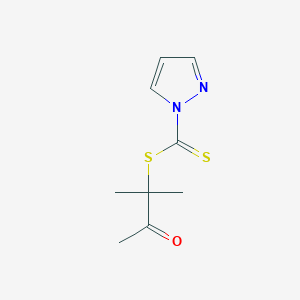
![2-(2-Phenylethenyl)-1,6-dioxaspiro[4.5]dec-2-en-4-one](/img/structure/B14196809.png)
